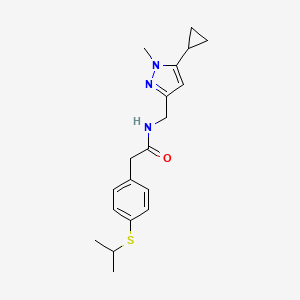

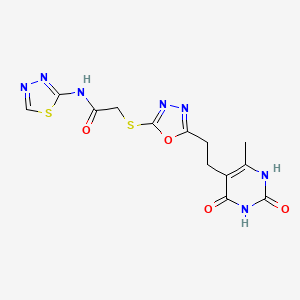

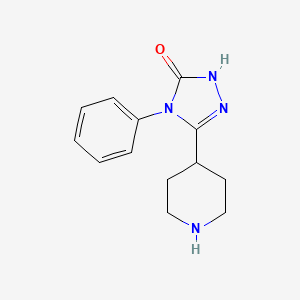

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiophene-based analogs have been synthesized from the titled enaminone via the reaction with different nucleophiles and electrophiles . The structure elucidation of the designed compounds was derived from their spectral information .Molecular Structure Analysis

The molecular structure of this compound allows it to be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives typically include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .科学的研究の応用

Nonlinear Optical Limiting in Optoelectronic Devices

The compound has been studied in the context of optoelectronic devices. Specifically, its derivatives were synthesized and characterized for their nonlinear optical limiting properties. These properties are significant for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under nanosecond laser excitation were demonstrated using various methods like the open aperture Z-scan method, emission spectroscopy, and density functional theory (DFT) calculations (Anandan et al., 2018).

Role in Polymerization Kinetics

This compound's derivatives play a role in the polymerization kinetics of certain materials. Studies have focused on modeling the propagation and chain transfer reactions in the free radical polymerization of various compounds. The compound's derivatives, particularly those involving thiophene, are of interest in understanding and enhancing polymerization processes (Furuncuoglu et al., 2010).

Synthesis and Crystal Structure

The synthesis and crystal structure of related compounds have been detailed, revealing interesting features such as intermolecular hydrogen bonding, boat conformation of certain rings, and π-π stacking between thiophene and phenyl rings. Such structural insights are crucial for designing and synthesizing novel compounds with specific properties (Lee et al., 2009).

Sorbents for Pharmaceuticals Adsorption

Derivatives of this compound have been explored as potential sorbents for pharmaceuticals adsorption. In one study, ethylene glycol dimethacrylate-based terpolymers were prepared and evaluated for their ability to adsorb pharmaceuticals like salicylic acid and mefenamic acid from aqueous solutions. This research highlights the potential of these compounds in environmental and pharmaceutical applications (Shaipulizan et al., 2020).

Regulation of Micro-Structure in Film Formation

The incorporation of derivatives of this compound has been studied for regulating the micro-structure of films in optoelectronic applications. For example, the addition of ethyl benzenecarboxylate in solutions was found to enhance the power conversion efficiency of certain films without thermal annealing. This kind of research is pivotal for improving the performance of photovoltaic devices (Shen et al., 2015).

将来の方向性

Thiophene-based analogs have been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .

特性

IUPAC Name |

ethyl 4-(4-methylphenyl)-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S2/c1-3-25-21(24)19-17(15-8-6-14(2)7-9-15)13-27-20(19)22-18(23)11-10-16-5-4-12-26-16/h4-13H,3H2,1-2H3,(H,22,23)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOVEEWLTDVERM-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(naphthalen-1-yl)thiazole-2-carbohydrazonoyl cyanide](/img/structure/B2375673.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2375674.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2375678.png)

![7-(4-oxo-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![1-(5-chloro-2-methoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2375680.png)

![1-[(2-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2375681.png)